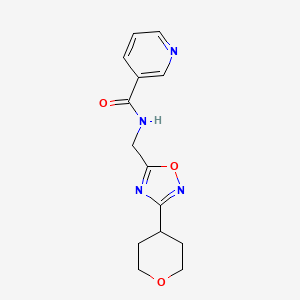
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a compound that combines the structural features of tetrahydropyran and oxadiazole with nicotinamide. This unique structure suggests potential biological activity that could be explored for therapeutic applications. The following sections detail the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is C15H18N4O2. Its structure can be broken down as follows:
| Component | Structure |
|---|---|
| Tetrahydropyran | Tetrahydropyran Structure |
| Oxadiazole | Oxadiazole Structure |
| Nicotinamide | Nicotinamide Structure |
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of nicotinamide have demonstrated enhanced activity against pathogens such as Cutibacterium acnes, which is implicated in acne vulgaris treatment. The incorporation of oxadiazole and tetrahydropyran moieties appears to enhance this biological activity significantly compared to traditional compounds like salicylic acid .
Analgesic Effects
Research indicates that compounds with similar structural motifs may act as cannabinoid receptor agonists. For instance, N-methyl derivatives of tetrahydropyran have been reported to exhibit potent analgesic effects while minimizing central nervous system side effects . This suggests that this compound could also possess analgesic properties worth investigating.
Anti-inflammatory Properties
Nicotinamide derivatives have been noted for their anti-inflammatory activities. In particular, studies have shown that certain nicotinamide compounds can exhibit better IC50 values than well-known anti-inflammatory drugs such as indomethacin and ibuprofen . This positions this compound as a candidate for further exploration in inflammatory conditions.
The proposed mechanism of action for N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-y)methyl)nicotinamide likely involves interaction with specific biological targets such as receptors or enzymes. The oxadiazole ring may facilitate binding to these targets due to its electron-withdrawing nature, enhancing the compound's overall bioactivity.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that novel nicotinamide derivatives exhibited antimicrobial activities with MIC values ranging from 0.125 to 4.096 μg/mL against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus .
- Analgesic Properties : Research on cannabinoid receptor agonists indicated that certain tetrahydropyran derivatives had low CNS penetration while maintaining analgesic efficacy in rodent models .
- Anti-inflammatory Activity : A comparative analysis revealed that some nicotinamide derivatives showed superior anti-inflammatory effects compared to traditional NSAIDs in vitro .
Propiedades
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-14(11-2-1-5-15-8-11)16-9-12-17-13(18-21-12)10-3-6-20-7-4-10/h1-2,5,8,10H,3-4,6-7,9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKPQPKAWKOTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














